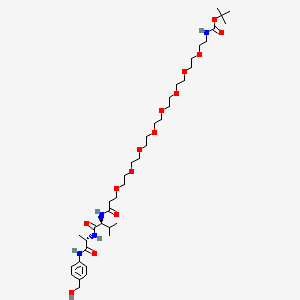

BocNH-PEG8-acid-NH-Val-Ala-PAB

Description

BocNH-PEG8-acid-NH-Val-Ala-PAB is a multifunctional linker compound widely used in bioconjugation, particularly in antibody-drug conjugates (ADCs). Its structure comprises:

- Boc (tert-butoxycarbonyl): A protective group for amines, removable under acidic conditions (e.g., trifluoroacetic acid).

- PEG8 (8-unit polyethylene glycol): Enhances solubility, reduces immunogenicity, and modulates pharmacokinetics.

- Val-Ala dipeptide: A protease-cleavable sequence, often targeted by lysosomal enzymes like cathepsin B in cancer cells.

- PAB (para-aminobenzyloxycarbonyl): A self-immolative spacer that releases payloads upon enzymatic cleavage.

Properties

Molecular Formula |

C39H68N4O14 |

|---|---|

Molecular Weight |

817.0 g/mol |

IUPAC Name |

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[(2S)-1-[[(2S)-1-[4-(hydroxymethyl)anilino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

InChI |

InChI=1S/C39H68N4O14/c1-30(2)35(37(47)41-31(3)36(46)42-33-9-7-32(29-44)8-10-33)43-34(45)11-13-49-15-17-51-19-21-53-23-25-55-27-28-56-26-24-54-22-20-52-18-16-50-14-12-40-38(48)57-39(4,5)6/h7-10,30-31,35,44H,11-29H2,1-6H3,(H,40,48)(H,41,47)(H,42,46)(H,43,45)/t31-,35-/m0/s1 |

InChI Key |

JSPCZCPVHUJOHA-ZJJOJAIXSA-N |

Isomeric SMILES |

C[C@@H](C(=O)NC1=CC=C(C=C1)CO)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Canonical SMILES |

CC(C)C(C(=O)NC(C)C(=O)NC1=CC=C(C=C1)CO)NC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BocNH-PEG8-acid-NH-Val-Ala-PAB involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the protection of the amine group using the Boc group. This is followed by the attachment of the PEG chain, which serves as a spacer. The Val-Ala dipeptide is then introduced, and finally, the PAB moiety is attached. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated systems to increase efficiency and reduce the risk of human error .

Chemical Reactions Analysis

Types of Reactions

BocNH-PEG8-acid-NH-Val-Ala-PAB can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups within the compound.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired outcome .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxidized PEG derivatives, while reduction could yield reduced forms of the compound.

Scientific Research Applications

BocNH-PEG8-acid-NH-Val-Ala-PAB has a wide range of applications in scientific research:

Chemistry: It is used as a linker in the synthesis of complex molecules, facilitating the attachment of various functional groups.

Biology: The compound is employed in bioconjugation techniques, enabling the attachment of biomolecules to surfaces or other molecules.

Medicine: In drug delivery, this compound is used to create targeted drug delivery systems, improving the efficacy and reducing the side effects of therapeutic agents.

Industry: The compound finds applications in the development of advanced materials and nanotechnology.

Mechanism of Action

The mechanism of action of BocNH-PEG8-acid-NH-Val-Ala-PAB involves its ability to act as a linker, connecting different molecules or functional groups. The PEG chain provides flexibility and solubility, while the Val-Ala dipeptide and PAB moiety offer specific binding sites. This allows the compound to facilitate targeted delivery and controlled release of drugs or other active agents. The molecular targets and pathways involved depend on the specific application and the molecules being linked .

Comparison with Similar Compounds

Structural and Functional Differences

Below is a comparative analysis of BocNH-PEG8-acid-NH-Val-Ala-PAB with structurally related linkers:

Key Observations:

Protective Groups :

- Boc requires acidic deprotection, limiting its use in pH-sensitive systems.

- Alloc enables Pd-catalyzed removal under neutral conditions, offering compatibility with sensitive biomolecules .

- DBCO facilitates bioorthogonal click chemistry, enabling modular ADC assembly .

Peptide Sequences :

- Val-Ala (common in BocNH-PEG8 and Alloc-Val-Ala-PAB-PNP) is optimized for cathepsin B cleavage, prevalent in tumor microenvironments.

- Ala-Ala-Asn (in Ala-Ala-Asn-PAB) may target broader proteases, reducing specificity .

Performance in Drug Delivery

- Stability: this compound’s PEG8 chain likely reduces aggregation and prolongs half-life compared to non-PEGylated analogs like Alloc-Val-Ala-PAB-PNP . DBCO-PEG4-Val-Ala-PAB’s shorter PEG4 may limit solubility but allows faster drug release due to reduced steric hindrance .

- Drug Release Efficiency: Enzymatic cleavage of Val-Ala-PAB sequences ensures tumor-specific activation, minimizing off-target toxicity. Pd-catalyzed cleavage of Alloc-Val-Ala-PAB-PNP offers spatiotemporal control but requires exogenous catalyst administration .

Industrial and Research Considerations

Synthesis Complexity :

Storage and Handling :

- Boc-protected compounds are generally stable at -20°C, whereas Alloc derivatives require strict inert storage to prevent Pd-free degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.